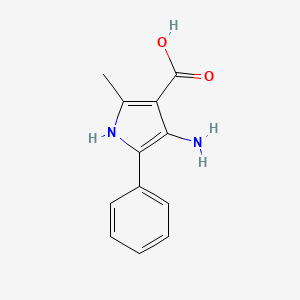
4-Amino-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid: is a heterocyclic organic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom This particular compound is characterized by the presence of an amino group at the 4-position, a methyl group at the 2-position, a phenyl group at the 5-position, and a carboxylic acid group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of a carboxylic acid with a substituted amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it a versatile approach for synthesizing pyrrole derivatives.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process typically includes the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The scalability of the synthetic method allows for the efficient production of this compound for various applications.
化学反应分析
Types of Reactions
4-Amino-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, such as reducing the carboxylic acid group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学研究应用
4-Amino-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for bioactive molecules that can interact with biological targets, such as enzymes and receptors.
Industry: It is used in the development of materials with specific properties, such as conductive polymers and dyes.
作用机制
The mechanism of action of 4-Amino-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid involves its interaction with molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression . The specific pathways and molecular targets depend on the structure and functional groups of the compound.
相似化合物的比较
Similar Compounds
- 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide
- Indole derivatives
- Thiazole derivatives
Uniqueness
4-Amino-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid is unique due to its specific substitution pattern on the pyrrole ring. The presence of the amino, methyl, phenyl, and carboxylic acid groups provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.
属性
CAS 编号 |
62237-44-9 |
|---|---|
分子式 |
C12H12N2O2 |
分子量 |
216.24 g/mol |
IUPAC 名称 |
4-amino-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C12H12N2O2/c1-7-9(12(15)16)10(13)11(14-7)8-5-3-2-4-6-8/h2-6,14H,13H2,1H3,(H,15,16) |
InChI 键 |
YLUJUUVKQRDTSG-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(N1)C2=CC=CC=C2)N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


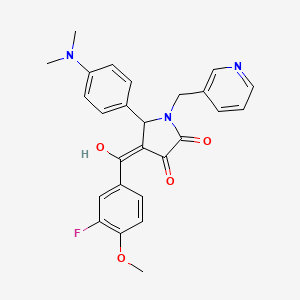
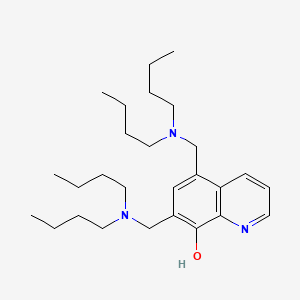
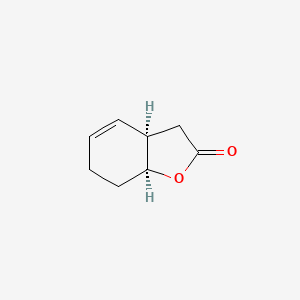

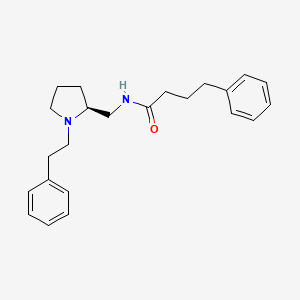
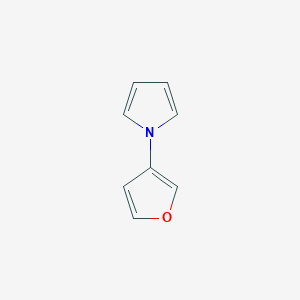
![1h-Pyrrolo[1,2-a]benzimidazole](/img/structure/B12890386.png)
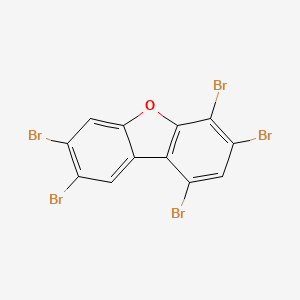
![2-(1H-benzo[d]imidazol-2-yl)oxazole](/img/structure/B12890404.png)
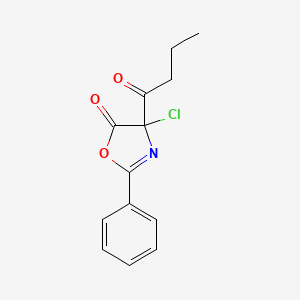
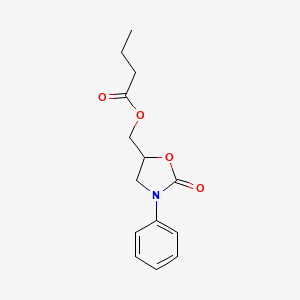
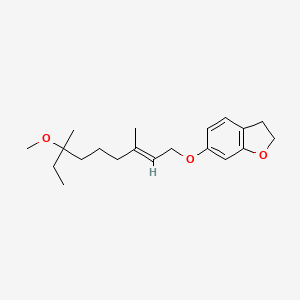

![3-(1-methylpiperidin-2-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole](/img/structure/B12890433.png)
